Product packaging for dimethyl 1H-indole-4,5-dicarboxylate(Cat. No.:)

dimethyl 1H-indole-4,5-dicarboxylate

Cat. No.: B13910608
M. Wt: 233.22 g/mol
InChI Key: JYFILJZTUFKKCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dimethyl 1H-indole-4,5-dicarboxylate (CAS RN: 112447-74-2) is a high-purity indole derivative offered for research and development purposes . This compound, with the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol, serves as a valuable ester-functionalized building block in organic synthesis and medicinal chemistry research . As a diester-substituted indole, it provides researchers with a versatile scaffold for further chemical modification. The presence of two ester groups at the 4 and 5 positions of the indole ring makes it a promising precursor for the synthesis of more complex heterocyclic systems and for exploring structure-activity relationships in drug discovery projects. Indole cores are widely studied for their diverse biological activities. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can request detailed specifications, including Certificate of Analysis (COA) and Safety Data Sheet (SDS), for their quality assurance and safety protocols .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO4 B13910608 dimethyl 1H-indole-4,5-dicarboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

dimethyl 1H-indole-4,5-dicarboxylate

InChI

InChI=1S/C12H11NO4/c1-16-11(14)8-3-4-9-7(5-6-13-9)10(8)12(15)17-2/h3-6,13H,1-2H3

InChI Key

JYFILJZTUFKKCE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)NC=C2)C(=O)OC

Origin of Product

United States

Synthetic Methodologies for Dimethyl 1h Indole 4,5 Dicarboxylate and Analogous Systems

Direct Esterification Approaches to Indole-4,5-Dicarboxylic Acid

Direct esterification of indole-4,5-dicarboxylic acid is a straightforward method for the synthesis of dimethyl 1H-indole-4,5-dicarboxylate. This approach involves the conversion of the two carboxylic acid groups into methyl esters.

The Fischer-Speier esterification is a classic and widely used method for converting carboxylic acids into esters. masterorganicchemistry.comorganic-chemistry.org The reaction involves treating the carboxylic acid with an alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst. masterorganicchemistry.comchemistrysteps.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. chemistrysteps.commasterorganicchemistry.com Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.commasterorganicchemistry.com As the reaction is an equilibrium, it is typically driven to completion by using a large excess of the alcohol (which can also serve as the solvent) or by removing water as it is formed. masterorganicchemistry.comorganic-chemistry.orgchemistrysteps.com For a dicarboxylic acid like indole-4,5-dicarboxylic acid, this process is repeated for the second carboxylic group to yield the desired dimethyl ester. masterorganicchemistry.com A common procedure involves dissolving the diacid in methanol and adding a catalytic amount of a strong mineral acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). clockss.org

Catalytic variations aim to improve reaction conditions, yields, and environmental friendliness. While traditional Brønsted acids are effective, Lewis acids such as boron trifluoride, zinc chloride, and iron chloride can also catalyze the reaction. organic-chemistry.orgnih.gov More recently, heterogeneous catalysts have gained attention. Metal-exchanged montmorillonite (B579905) clays, particularly Al³⁺-montmorillonite, have been shown to be highly effective for the esterification of dicarboxylic acids, providing good to excellent yields under milder conditions. researchgate.net These solid acid catalysts offer advantages such as easy separation from the reaction mixture, reusability, and reduced corrosive waste, aligning with the principles of green chemistry. researchgate.net

Catalyst TypeExample CatalystTypical ConditionsAdvantages
Brønsted Acid H₂SO₄, HCl, p-TsOHReflux in excess alcoholLow cost, readily available masterorganicchemistry.comorganic-chemistry.org
Lewis Acid BF₃, ZnCl₂, AlCl₃Varies, often milder than Brønsted acidsCan be effective for specific substrates organic-chemistry.orgnih.gov
Heterogeneous Al³⁺-montmorillonite clayMild heatingReusable, easy separation, environmentally friendly researchgate.net

Regioselectivity in the esterification of indole-4,5-dicarboxylic acid refers to the selective conversion of one of the two carboxylic acid groups into an ester while leaving the other unchanged. For the synthesis of the target compound, this compound, the goal is complete diesterification rather than regioselective monoesterification. Reaction conditions, such as using a large excess of methanol and sufficient catalyst, are employed to ensure the reaction goes to completion. masterorganicchemistry.comchemistrysteps.com

However, the principles of regioselectivity are relevant if a monoester derivative were the desired product. The relative reactivity of the C4 and C5 carboxylic acid groups would determine the outcome of a controlled mono-esterification. This reactivity is influenced by a combination of steric and electronic factors. The proximity of the C4-carboxyl group to the pyrrole (B145914) part of the indole (B1671886) ring might lead to steric hindrance or electronic effects that differentiate it from the C5-carboxyl group. In related aromatic systems, intramolecular cyclizations can show regioselectivity based on which position allows for more stable ring formation, indicating inherent electronic differences between positions. beilstein-journals.org In the absence of significant steric or electronic differentiation, a statistical mixture of the 4-carbomethoxy-1H-indole-5-carboxylic acid and 5-carbomethoxy-1H-indole-4-carboxylic acid would likely be formed under conditions of limited methanol. Achieving high regioselectivity for a monoester would typically require more advanced synthetic strategies, such as the use of protecting groups to temporarily block one of the carboxylic acid functions.

Cyclization Reactions for Indole Ring Formation

An alternative to modifying a pre-formed indole is to construct the indole ring itself from acyclic or different cyclic precursors. This approach allows for the introduction of the desired dicarboxylate functionality as part of the ring-forming strategy.

The Fischer indole synthesis is a venerable and versatile method for constructing the indole nucleus, discovered by Emil Fischer in 1883. nih.govwikipedia.org The reaction typically involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org The mechanism proceeds through the initial formation of a phenylhydrazone, which then isomerizes to an enamine. nih.gov A key step is a clockss.orgclockss.org-sigmatropic rearrangement of the protonated enamine, followed by the loss of ammonia (B1221849) to yield the aromatic indole ring. nih.govwikipedia.org

To apply this synthesis to produce a 4,5-dicarboxylate indole, one would need to start with appropriately substituted precursors. A plausible strategy would involve the reaction of phenylhydrazine with a 4-carbon aldehyde or ketone derivative that already contains two ester functionalities destined to become the 4,5-dicarboxylates. For instance, a suitably protected derivative of a 2,3-dicarbomethoxy-1,4-dicarbonyl compound could serve as the carbonyl component. The choice of acid catalyst is crucial, with options ranging from Brønsted acids like H₂SO₄ and polyphosphoric acid to Lewis acids like ZnCl₂. nih.govwikipedia.org The harshness of the reagent can influence regioselectivity and yield, with reagents like Eaton's reagent (P₂O₅/MeSO₃H) sometimes offering improved control. researchwithnj.com

StepDescription
1. Hydrazone Formation Phenylhydrazine reacts with a dicarboxylate-containing ketone/aldehyde to form a phenylhydrazone.
2. Tautomerization The phenylhydrazone isomerizes to its enamine tautomer.
3. clockss.orgclockss.org-Sigmatropic Rearrangement Under acidic conditions, the enamine undergoes a concerted rearrangement to form a new C-C bond. nih.govwikipedia.org
4. Cyclization & Aromatization The resulting intermediate cyclizes and eliminates an ammonia molecule to form the stable, aromatic indole ring. wikipedia.org

The Hemetsberger indole synthesis (also known as the Hemetsberger-Knittel synthesis) is a method that proceeds via the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. wikipedia.orgsynarchive.com While the precise mechanism is not fully understood, it is postulated to proceed through a nitrene intermediate and subsequent formation of an azirine. wikipedia.org

This synthetic route is particularly valuable for creating complex, polycyclic indole systems. semanticscholar.org For example, the Hemetsberger synthesis has been successfully applied to prepare novel dihydroindoloindole systems. semanticscholar.org In a typical application, a dicarbaldehyde can be condensed with methyl azidoacetate to form a bis(azidoacrylate) intermediate. Thermal decomposition of this intermediate in a high-boiling solvent like xylene then leads to a double cyclization, forming a tetracyclic indoloindole structure bearing two methyl carboxylate groups. semanticscholar.org This strategy demonstrates the power of the Hemetsberger reaction in building intricate scaffolds that are analogous to the target compound, where the ester functionalities are integral to the synthetic design from an early stage. semanticscholar.org

The Leimgruber-Batcho indole synthesis is a highly efficient and popular alternative to the Fischer method, particularly in industrial applications. clockss.orgwikipedia.org The synthesis begins with an ortho-nitrotoluene derivative, which is first condensed with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form an enamine. wikipedia.orgresearchgate.net The second step involves a reductive cyclization of this enamine intermediate to furnish the indole ring. wikipedia.org A variety of reducing agents can be used, including Raney nickel with hydrazine (B178648), palladium on carbon with hydrogen, or stannous chloride. clockss.orgwikipedia.org

To synthesize this compound using this method, a specifically substituted starting material would be required: dimethyl 3-methyl-2-nitrobenzene-1,4-dicarboxylate. The key advantages of the Leimgruber-Batcho synthesis are its generally high yields, mild reaction conditions, and the ability to prepare a wide variety of substituted indoles without the issue of isomeric mixtures that can complicate other methods. clockss.orgwikipedia.org Recent advancements have streamlined the process into a one-pot reaction, further enhancing its efficiency and appeal from a green chemistry perspective. journalijar.com

StepReagents & ConditionsIntermediate/Product
1. Enamine Formation Substituted o-nitrotoluene, DMFDMA, pyrrolidine, heatβ-amino-nitrostyrene derivative clockss.orgwikipedia.org
2. Reductive Cyclization Raney Nickel/Hydrazine or Pd/C, H₂The final substituted indole clockss.orgwikipedia.org

Palladium-Catalyzed Cyclization Approaches

Palladium-catalyzed reactions are powerful tools for the synthesis of indoles, offering high efficiency and functional group tolerance. nih.gov These methods typically involve the formation of key carbon-carbon and carbon-nitrogen bonds to construct the pyrrole ring fused to a benzene (B151609) core. While direct palladium-catalyzed synthesis of this compound is not extensively documented, analogous cyclizations provide a conceptual framework.

One common strategy is the palladium-catalyzed annulation between a substituted aniline (B41778) and a suitable coupling partner. For instance, the synthesis of various substituted indoles has been achieved through the reaction of iodoanilines with ketones. mdpi.com Adapting this to the target molecule would conceptually involve a starting material like dimethyl 2-amino-3,4-dicarboxylatebenzene, which could undergo cyclization with a suitable two-carbon synthon under palladium catalysis.

Another relevant palladium-catalyzed method is the intramolecular cyclization of 2-alkynylanilines. mdpi.com This approach allows for the formation of the indole ring with substituents at various positions. A hypothetical route to this compound could start from a suitably substituted 2-alkynylaniline precursor, where the benzene ring already contains the two methoxycarbonyl groups. Subsequent palladium-catalyzed cyclization would then form the desired indole structure.

The following table summarizes representative palladium-catalyzed indole syntheses that could be conceptually adapted for the synthesis of this compound.

Table 1: Examples of Palladium-Catalyzed Indole Synthesis Strategies

Starting MaterialsCatalyst/ReagentsProduct TypeReference
Iodoaniline and KetonePalladium CatalystSubstituted Indoles mdpi.com
2-AlkynylanilinePd(OAc)₂2-Substituted Indoles mdpi.com
o-Haloanilines and AlkynesPd Catalyst, Base2,3-Disubstituted Indoles rsc.org

Functionalization of Pre-formed Indole Scaffolds

An alternative to constructing the indole ring from scratch is to introduce the desired functional groups onto a pre-existing indole molecule. This approach relies on the selective activation of specific C-H bonds on the indole's benzene ring.

Directed ortho-Metalation and Carboxylation/Esterification

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. tandfonline.com This method involves the use of a directing metalation group (DMG) that positions a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting aryllithium species can then react with an electrophile, such as carbon dioxide, to introduce a carboxylic acid group. Subsequent esterification would yield the desired methyl ester.

For the synthesis of this compound, a stepwise approach could be envisioned. Starting with a 4- or 5-substituted indole bearing a suitable DMG, one could perform a DoM-carboxylation-esterification sequence to introduce the first carboxylate group. A second, similar sequence at the adjacent position would then complete the synthesis. The choice of the directing group is crucial for controlling the regioselectivity of the metalation.

Electrophilic Substitution Reactions at Indole Positions

While the pyrrole ring of indole is generally more susceptible to electrophilic attack, functionalization of the benzene ring can be achieved, particularly when the more reactive positions are blocked. However, direct electrophilic carboxylation at the C4 and C5 positions is challenging due to the deactivating nature of the carboxylate group, which would make the introduction of a second carboxylate group difficult.

Recent advances have shown that with appropriate directing groups, regioselective functionalization of the indole benzene ring is possible. For instance, a pivaloyl directing group at the C3 position has been used to achieve direct and site-selective arylation at the C4 and C5 positions. nih.govresearchgate.net Conceptually, this strategy could be adapted for carboxylation, although this has not been explicitly reported for the synthesis of this compound. A ruthenium(II)-catalyzed regioselective diamidation of 3-carbonylindoles at the C4 and C5 positions has been developed, offering a potential, albeit indirect, route to the dicarboxylate through subsequent hydrolysis and esterification of the amide groups. rsc.org

Cross-Coupling Reactions for Incorporating Carboxylate Moieties

Palladium-catalyzed cross-coupling reactions are versatile methods for forming carbon-carbon bonds. To synthesize this compound using this approach, one would typically start with a dihalogenated indole, such as 4,5-dibromo-1H-indole. This precursor could then undergo a double carbonylation reaction in the presence of carbon monoxide, methanol, and a palladium catalyst to introduce the two methoxycarbonyl groups. Alternatively, a stepwise approach could be employed, where a single cross-coupling reaction is performed first, followed by a second functionalization step.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign. acs.org This includes the use of non-hazardous solvents, renewable starting materials, and catalyst-free or solvent-free conditions where possible.

Catalyst-Free and Solvent-Free Methodologies

While highly efficient, many traditional methods for indole synthesis rely on transition metal catalysts and organic solvents. The development of catalyst-free and solvent-free methods is a key goal in green chemistry. For the synthesis of indole derivatives, some progress has been made in this area. For example, the Leimgruber-Batcho indole synthesis can be performed in a one-pot process, which simplifies the procedure and reduces waste. rsc.org

Although specific catalyst-free or solvent-free methods for the synthesis of this compound have not been reported, the general principles of green chemistry encourage the exploration of such routes. This could involve investigating microwave-assisted organic synthesis, the use of water as a solvent, or solid-state reactions to minimize environmental impact.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical reactions, offering advantages such as significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.com The application of microwave irradiation has been particularly beneficial in the synthesis of heterocyclic compounds like indoles. mdpi.com

Various classical indole syntheses have been successfully adapted to microwave conditions. These include the Fischer, Madelung, Bischler-Mohlau, and Leimgruber–Batcho reactions. mdpi.com For instance, a palladium-catalyzed intramolecular oxidative coupling method has been optimized under microwave irradiation to efficiently produce a series of functionalized 2-methyl-1H-indole-3-carboxylate derivatives. This process involves the cyclization of N-aryl enamines, with microwave heating dramatically shortening the reaction time and improving conversion rates. mdpi.com

The following table summarizes the improved yields and reduced reaction times achieved for the synthesis of methyl 2-methyl-1H-indole-3-carboxylate derivatives under microwave (µW) heating compared to conventional oil bath heating.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Indole-3-Carboxylate Derivatives

Entry Substituent on Aniline Product Yield (Oil Bath, 24h) Yield (µW, 30 min)
1 H Methyl 2-methyl-1H-indole-3-carboxylate 75% 88%
2 5-Bromo Methyl 5-bromo-2-methyl-1H-indole-3-carboxylate 70% 85%
3 5-Chloro Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate 65% 81%
4 5-Nitro Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate 50% 72%
5 5-Methyl Methyl 2,5-dimethyl-1H-indole-3-carboxylate 78% 90%

Data compiled from studies on palladium-catalyzed intramolecular oxidative coupling. mdpi.com

While these examples focus on indole-3-carboxylates, the underlying principle of accelerating metal-catalyzed cyclizations and condensation reactions via microwave heating is broadly applicable and suggests potential for the efficient synthesis of other isomers like this compound.

Photocatalytic Transformations for Indole Dicarboxylates

Visible-light photocatalysis has gained prominence as a green and sustainable method for driving organic transformations. This technique utilizes a photocatalyst that, upon absorbing light, can initiate chemical reactions through single-electron transfer (SET) or energy transfer (EnT) processes under mild conditions. researchgate.net

In the context of indole chemistry, photocatalysis has enabled novel C-H functionalization reactions. A notable example is the direct photocatalytic carboxylation of indoles using carbon tetrabromide (CBr₄) as a carboxylating agent source in methanol. This method provides an efficient route to indole-2- and indole-3-carboxylates in a single step, avoiding the need for pre-functionalization or protecting groups on the indole nucleus. researchgate.net The reaction proceeds through a cascade involving C(sp²)-H functionalization and subsequent methanolysis. researchgate.net

The process is typically mediated by an organic dye or a metal complex photocatalyst under visible light irradiation at room temperature. The choice of base and solvent is crucial for the reaction's success.

Table 2: Optimization of Photocatalytic Carboxylation of Indole

Entry Photocatalyst Base Solvent Product Yield
1 Eosin Y K₂CO₃ MeOH Methyl indole-3-carboxylate 75%
2 Rose Bengal K₂CO₃ MeOH Methyl indole-3-carboxylate 68%
3 Eosin Y Cs₂CO₃ MeOH Methyl indole-3-carboxylate 70%
4 Eosin Y K₂CO₃ EtOH Ethyl indole-3-carboxylate 65%

Data represents typical findings from visible-light-induced carboxylation studies. researchgate.net

This methodology highlights the potential of photocatalysis for the regioselective introduction of carboxylate groups onto the indole scaffold. Although direct application for the synthesis of dicarboxylates like the 4,5-isomer has not been specifically reported, the fundamental principles could potentially be extended through further methodological development, perhaps by using appropriately substituted indole precursors.

Synthetic Strategies for Isomeric Indole Dicarboxylates as Comparative Frameworks

To provide a comprehensive understanding of the synthesis of this compound, it is instructive to examine the established synthetic routes for its isomers. The varied strategies employed for the 2,3- and 2,5-dicarboxylate systems underscore the influence of substituent positioning on the choice of synthetic methodology.

Synthesis of Dimethyl 1H-Indole-2,3-Dicarboxylate Analogs

The dimethyl 1H-indole-2,3-dicarboxylate framework is a common target in synthetic chemistry. One effective method for its synthesis involves the reaction of a substituted hydrazine with dimethyl acetylenedicarboxylate (B1228247) (DMAD). Specifically, treating 1-(2-bromophenyl)-2-phenylhydrazine with DMAD exclusively affords dimethyl 7-bromoindole-2,3-dicarboxylate. semanticscholar.org This reaction proceeds via an initial addition followed by a cyclization and elimination sequence.

Similarly, other substituted analogs can be prepared from the corresponding diarylhydrazines. For example, 4,4'-dimethyl-diphenylhydrazine and 4,4'-dichloro-diphenylhydrazine react with DMAD to yield dimethyl 5-methyl- and 5-chloro-indole-2,3-dicarboxylates, respectively, in moderate yields. semanticscholar.org

Table 3: Synthesis of Substituted Dimethyl 1H-Indole-2,3-Dicarboxylates

Starting Hydrazine Product Yield
1-(2-Bromophenyl)-2-phenylhydrazine Dimethyl 7-bromoindole-2,3-dicarboxylate -
1-(2-Bromo-4-methoxyphenyl)-2-phenylhydrazine Dimethyl 7-bromo-5-methoxyindole-2,3-dicarboxylate -
4,4'-Dimethyl-diphenylhydrazine Dimethyl 5-methyl-indole-2,3-dicarboxylate Moderate

Data sourced from Miki, Y., et al. (1999). semanticscholar.org

These compounds serve as valuable precursors for further functionalization. For instance, the treatment of dimethyl indole-2,3-dicarboxylate with nitronium tetrafluoroborate (B81430) in the presence of tin(IV) chloride yields dimethyl 5-nitroindole-2,3-dicarboxylate as the major product. researchgate.net

Preparation of Dimethyl 1H-Indole-2,5-Dicarboxylate Systems

The synthesis of dimethyl 1H-indole-2,5-dicarboxylate systems often requires a multi-step approach, starting from precursors that allow for the controlled introduction of functional groups at the C2 and C5 positions. A common strategy involves the Fischer indole synthesis, a robust method for forming the indole ring.

One potential pathway begins with a 4-substituted aniline derivative, such as 4-aminobenzoic acid. The synthesis could proceed as follows:

Protection and Hydrazine Formation: The amino group of a 4-carboxy-aniline derivative is converted into a hydrazine.

Condensation: The resulting hydrazine is condensed with a pyruvate (B1213749) derivative (e.g., ethyl pyruvate) to form a hydrazone.

Fischer Cyclization: The hydrazone undergoes acid-catalyzed cyclization to form the indole ring, yielding an indole-2-carboxylate (B1230498) with a substituent at the 5-position.

Esterification: The carboxylic acid group at the C5 position is then esterified to yield the final dimethyl 1H-indole-2,5-dicarboxylate.

The specific conditions for each step, including catalysts, solvents, and temperatures, must be carefully optimized to achieve good yields. While detailed, specific procedures for dimethyl 1H-indole-2,5-dicarboxylate are less commonly reported than for the 2,3-isomer, the principles of established indole syntheses provide a clear framework for its preparation.

Chemical Reactivity and Transformations of Dimethyl 1h Indole 4,5 Dicarboxylate

Reactions at the Ester Groups

The two methyl ester groups at the 4- and 5-positions of the indole (B1671886) ring are susceptible to typical carboxyl ester reactions. These transformations are fundamental for modifying the periphery of the molecule, enabling the synthesis of a wide range of derivatives such as dicarboxylic acids, amides, and alcohols.

The ester groups of dimethyl 1H-indole-4,5-dicarboxylate can be readily hydrolyzed to the corresponding 1H-indole-4,5-dicarboxylic acid. This conversion can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the ester undergoes hydrolysis. The reaction is reversible and typically requires heating to proceed to completion.

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process that involves treating the diester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. The reaction yields the corresponding dicarboxylate salt, which is subsequently protonated by the addition of acid to furnish the final dicarboxylic acid. Saponification is generally the preferred method for its high yield and irreversibility.

Table 1: Hydrolysis of this compound

Reagents Product Reaction Type
1. NaOH (aq), Heat 2. H₃O⁺ 1H-Indole-4,5-dicarboxylic acid Saponification
H₃O⁺, Heat 1H-Indole-4,5-dicarboxylic acid Acid Hydrolysis

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol (R'-OH). This reaction is typically catalyzed by either an acid or a base. researchgate.net The process is an equilibrium, and to drive the reaction toward the desired product, the methanol (B129727) byproduct is often removed as it is formed, for instance, by azeotropic distillation. researchgate.net This method allows for the synthesis of various dialkyl 1H-indole-4,5-dicarboxylates.

Table 2: General Transesterification Reaction

Reactant Reagents General Product
This compound R'-OH, Acid or Base Catalyst, Heat Dialkyl 1H-indole-4,5-dicarboxylate

The ester functionalities can be converted into amides or hydrazides through reactions with amines or hydrazine (B178648), respectively.

Amidation : The reaction with a primary (R-NH₂) or secondary (R₂NH) amine yields the corresponding diamide. This transformation often requires elevated temperatures or the use of coupling agents to proceed efficiently. researchgate.netresearchgate.net The direct reaction of esters with amines is generally slower than the amidation of more reactive carboxylic acid derivatives like acyl chlorides.

Hydrazinolysis : Treatment with hydrazine (N₂H₄) converts the diester into the corresponding dihydrazide, 1H-indole-4,5-dicarbohydrazide. nih.govnih.gov These dihydrazides are versatile intermediates for synthesizing other heterocyclic systems. nih.gov

Table 3: Amidation and Hydrazinolysis Products

Reagents Product Product Class
Amine (e.g., RNH₂) 1H-Indole-4,5-dicarboxamide Diamide
Hydrazine (N₂H₄) 1H-Indole-4,5-dicarbohydrazide Dihydrazide

The ester groups can be reduced to alcohols or aldehydes using appropriate reducing agents.

Reduction to Alcohols : Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both ester groups to primary alcohols, yielding (1H-indol-4,yl)dimethanol. harvard.edu Borane complexes (e.g., BH₃•THF) are also effective for this transformation. harvard.edu

Partial Reduction to Aldehydes : Under carefully controlled conditions, particularly at low temperatures, partial reduction of the esters to aldehydes can be achieved using sterically hindered reducing agents like diisobutylaluminium hydride (DIBAL-H). masterorganicchemistry.com This reaction can be challenging to stop at the aldehyde stage as over-reduction to the alcohol is a common side reaction. masterorganicchemistry.comuta.edu

Table 4: Reduction of Ester Groups

Reducing Agent Conditions Product
Lithium Aluminum Hydride (LiAlH₄) e.g., THF, Reflux (1H-Indole-4,5-diyl)dimethanol
Diisobutylaluminium Hydride (DIBAL-H) e.g., Toluene, -78 °C 1H-Indole-4,5-dicarbaldehyde

Reactions on the Indole Nucleus

The indole ring system is known for its reactivity in electrophilic aromatic substitution reactions, with the pyrrole (B145914) ring being significantly more nucleophilic than the benzene (B151609) ring.

In electrophilic aromatic substitution (SₑAr), the indole nucleus generally undergoes substitution preferentially at the C3 position of the pyrrole ring. stackexchange.comic.ac.uk This preference is due to the ability of the nitrogen atom to effectively stabilize the positive charge in the cationic intermediate (arenium ion) without disrupting the aromaticity of the fused benzene ring. stackexchange.com

For this compound, the two electron-withdrawing ester groups are located on the benzene ring. These groups deactivate the benzene portion of the molecule towards electrophilic attack. Consequently, electrophilic substitution is highly directed toward the electron-rich pyrrole ring.

The primary site of attack for an incoming electrophile (E⁺) is the C3 position. If the C3 position were occupied, substitution would then likely occur at the C2 position. The presence of the ester groups at C4 and C5 may exert some steric hindrance and electronic influence, but the inherent high nucleophilicity of the C3 position is expected to dominate the regioselectivity. nih.govbeilstein-journals.org

Table 5: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Type Reagents Expected Major Product
Nitration HNO₃ / H₂SO₄ Dimethyl 3-nitro-1H-indole-4,5-dicarboxylate
Halogenation Br₂ / CCl₄ Dimethyl 3-bromo-1H-indole-4,5-dicarboxylate
Sulfonation SO₃ / Pyridine Dimethyl 3-(sulfo)-1H-indole-4,5-dicarboxylate
Friedel-Crafts Acylation RCOCl / AlCl₃ Dimethyl 3-acyl-1H-indole-4,5-dicarboxylate

Nucleophilic Additions and Substitutions

The indole ring is characteristically electron-rich and typically undergoes electrophilic substitution, with the C3 position being the most nucleophilic. However, the electronic landscape of this compound is substantially altered. The two ester groups at the C4 and C5 positions strongly withdraw electron density from the benzene ring via resonance and inductive effects. This deactivation extends to the pyrrole moiety, diminishing its inherent nucleophilicity.

Consequently, the benzenoid portion of the molecule, which is typically unreactive towards nucleophiles, becomes activated for Nucleophilic Aromatic Substitution (SNAr) . For an SNAr reaction to occur, an aromatic ring generally requires strong electron-withdrawing groups and a good leaving group. youtube.comyoutube.comrsc.org While the indole-4,5-dicarboxylate system lacks a conventional leaving group like a halide, the significant electron deficiency created by the ester functions could facilitate the displacement of other groups or addition-elimination sequences under specific conditions. For instance, domino aza-Michael-SNAr sequences have been developed for other electron-deficient systems to construct C5-substituted indoles, a strategy that relies on the activation of the benzene ring towards nucleophilic attack. nih.gov

The reactivity towards nucleophiles can be summarized as follows:

Pyrrole Ring: The nucleophilicity of the C3 position is significantly reduced, making classical electrophilic additions (which involve the indole acting as a nucleophile) less favorable than in simple indoles.

Benzene Ring: The C6 and C7 positions, being ortho and para to the electron-withdrawing ester groups, are the most likely sites for nucleophilic attack, should a suitable leaving group be present or if the reaction proceeds via an addition-elimination pathway with hydride loss under oxidative conditions.

Reaction TypeExpected Reactivity of this compoundRationale
Addition to C3 LowReduced nucleophilicity of the pyrrole ring due to electron-withdrawing ester groups.
SNAr on Benzene Ring PotentialStrong activation by two electron-withdrawing groups, though a leaving group is required. youtube.comrsc.org
N-Deprotonation FavorableThe N-H proton is rendered more acidic, facilitating deprotonation and subsequent N-alkylation or N-arylation.

Oxidative Transformations and Dimerization

The oxidation of indoles is a fundamental transformation that can lead to a variety of products, including oxindoles, indigo (B80030) derivatives, or cleavage of the C2-C3 bond (Witkop oxidation). The susceptibility of an indole to oxidation is highly dependent on the electron density of the pyrrole ring. Electron-rich indoles are readily oxidized, often under mild conditions. dicp.ac.cnacs.org

Given the electron-deficient nature of this compound, it is expected to exhibit greater stability towards oxidation compared to alkyl- or alkoxy-substituted indoles. Harsher oxidizing agents or electrochemical methods would likely be required to effect transformation. researchgate.netrsc.org When oxidation does occur, it typically proceeds via initial attack at the electron-rich C2-C3 double bond.

Dimerization of indoles can occur through oxidative or acid-catalyzed pathways. Oxidative dimerization often involves the formation of a radical cation intermediate, followed by coupling. This process is more facile for electron-rich indoles. acs.org Therefore, the oxidative dimerization of this compound is anticipated to be an unfavorable process. Acid-catalyzed dimerization or oligomerization, which proceeds through protonation at C3 to form a reactive indolenium cation, would also be suppressed due to the reduced basicity and nucleophilicity of the molecule.

TransformationExpected Outcome for this compoundKey Influencing Factor
Witkop Oxidation (C2-C3 Cleavage) Requires harsh conditionsReduced electron density of the pyrrole double bond. dicp.ac.cn
Oxidation to Oxindole Possible with strong oxidantsDeactivated pyrrole ring increases stability. rsc.org
Oxidative Dimerization Unlikely under standard conditionsHigh oxidation potential due to electron-withdrawing groups.

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a [4+2] cycloaddition that typically occurs between an electron-rich conjugated diene and an electron-poor dienophile. wikipedia.orgsigmaaldrich.comlibretexts.org The indole nucleus can participate in cycloadditions in several ways, either as a diene (using the C2-C3 bond and the C3a-C7a bond of the pyrrole ring) or, more commonly, the benzenoid ring can act as the diene component in dearomatizing reactions.

For this compound, the electronic properties suggest two main possibilities for its involvement in Diels-Alder reactions:

As a Dienophile: The electron-withdrawing ester groups significantly lower the energy of the LUMO of the benzene ring's diene system (C4-C5-C5a-C6 or C7-C7a-C3a-C4). This makes the molecule a potential dienophile in an inverse-electron-demand Diels-Alder reaction , where it would react with an electron-rich diene.

Via Indolyne Intermediate: While not a direct reaction of the dicarboxylate itself, related precursors can be used to generate a 4,5-indolyne. This highly reactive intermediate readily undergoes Diels-Alder reactions with dienes like furans, although such cycloadditions have shown little regioselectivity. nih.gov

Direct participation of the pyrrole ring as a diene is unlikely due to its reduced electron density. More plausible are reactions where a vinyl group is first installed at C3, creating an in situ vinylindole that can act as a reactive diene in subsequent cycloadditions with dienophiles like maleic anhydride. umn.edu

Role in Diels-AlderPlausibilityRequired Reaction Partner
Normal Demand Diene LowReduced electron density of the indole system.
Inverse Demand Dienophile HighElectron-rich diene (e.g., electron-rich alkenes, enamines). wikipedia.org
Indolyne Precursor PlausibleRequires conversion to a suitable precursor (e.g., dihalide) and reaction with a diene. nih.gov

Derivatization Strategies for Advanced Molecular Architectures

The functional groups present in this compound—namely the N-H proton and the two ester moieties—serve as versatile handles for derivatization, enabling its use as a scaffold for more complex molecules.

Synthesis of Fused Heterocyclic Systems Containing the Indole-4,5-Dicarboxylate Unit

The indole-4,5-dicarboxylate core can be elaborated into fused polycyclic systems. The general strategies often involve utilizing the existing functional groups to build new rings.

Cyclization across N1 and C7: The N-H group can be functionalized with a side chain that subsequently undergoes cyclization onto the C7 position of the indole ring.

Cyclization involving the Ester Groups: The two adjacent dimethyl carboxylate groups are prime candidates for forming a new fused ring. For instance, hydrolysis to the diacid followed by reaction with a binucleophile (e.g., a diamine or diol) could lead to the formation of fused seven-membered rings like diazepines or oxepines. Intramolecular Friedel-Crafts acylation is another powerful method for creating fused rings on the indole core, typically by cyclizing a tethered acyl group onto an adjacent position, such as C5. nih.gov A similar strategy could be envisioned by first modifying one of the ester groups on the indole-4,5-dicarboxylate scaffold. The synthesis of various C3/C4-fused and C4/C5-fused indole systems has been demonstrated through acid-catalyzed cascade reactions or intramolecular acylations on related indole precursors. nih.govmdpi.com

Preparation of Complex Polycycles and Oligomers

The bifunctional nature of this compound makes it a suitable monomer for polymerization and the synthesis of oligomers.

Polymer Synthesis: The N-H group can participate in polycondensation reactions. For example, catalyst-free C-N coupling polycondensation of indole derivatives with activated difluoro monomers has been shown to produce high molecular weight polymers with useful thermal and fluorescent properties. rsc.orgresearchgate.net this compound could be employed in similar polymerization schemes to produce functional polyesters or polyamides after modification of the carboxylate groups.

Oligomer Synthesis: Stepwise synthesis of well-defined indole oligomers is another key application. Iterative cross-coupling strategies, such as the Suzuki-Miyaura coupling, are often used. This would require prior functionalization of the indole-4,5-dicarboxylate, for instance, through halogenation of the pyrrole ring at the C2 or C3 position, followed by borylation and subsequent coupling to build the oligomeric chain.

Chiral Derivatization and Asymmetric Transformations

Introducing chirality to the indole-4,5-dicarboxylate scaffold can be achieved through several modern synthetic strategies.

Chiral Derivatization: The ester groups can be reacted with chiral auxiliaries, such as chiral alcohols or amines, to form diastereomeric esters or amides. This process allows for the separation of enantiomers if the indole core is already chiral or can be used to direct subsequent diastereoselective reactions.

Asymmetric Transformations: A powerful strategy for creating chiral indole derivatives is through catalytic asymmetric dearomatization (CADA) . nih.gov In this approach, a chiral catalyst (often a Brønsted acid or a metal complex) controls the enantioselective attack of a nucleophile or electrophile on the indole ring, breaking its aromaticity and creating one or more stereocenters. While the electron-deficient nature of this compound would make it a challenging substrate for many CADA reactions that treat the indole as a nucleophile, asymmetric reductions or cycloadditions could be viable pathways. For example, the enantioselective reduction of a 3H-indole tautomer, catalyzed by a chiral Brønsted acid, is a known method for producing chiral indolines. organic-chemistry.org Such a strategy could potentially be adapted for derivatives of this compound.

StrategyApproachPotential Outcome
Chiral Derivatization Reaction of ester groups with a chiral alcohol/amine.Formation of diastereomers for separation or use in diastereoselective synthesis.
Asymmetric Catalysis Catalytic asymmetric dearomatization (e.g., reduction, cycloaddition). nih.govorganic-chemistry.orgEnantioselective formation of chiral indolines or other complex heterocyclic structures.
Asymmetric Alkylation Friedel-Crafts alkylation with a chiral catalyst. mdpi.comEnantioselective C-alkylation, although reactivity at C3 would be low.

Advanced Spectroscopic and Structural Elucidation of Dimethyl 1h Indole 4,5 Dicarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Detailed ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of dimethyl 1H-indole-4,5-dicarboxylate would be expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl ester protons.

Aromatic Protons: The protons on the indole (B1671886) ring (H-2, H-3, H-6, and H-7) would appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The electron-withdrawing nature of the two adjacent carboxylate groups at positions 4 and 5 would significantly influence the chemical shifts of the benzene (B151609) ring protons, H-6 and H-7. Specifically, H-6 would likely be shifted downfield due to the anisotropic effect of the C-5 carbonyl group. The pyrrole (B145914) protons, H-2 and H-3, would also exhibit characteristic shifts, with their coupling constant (³JH2-H3) providing information about the pyrrole ring's electronic structure.

N-H Proton: The proton attached to the nitrogen (N1-H) is expected to appear as a broad singlet, typically in the region of δ 8.0-9.0 ppm, although its exact chemical shift and peak shape can be highly dependent on the solvent and concentration.

Methyl Protons: The two methyl groups of the dicarboxylate esters would likely appear as sharp singlets. Due to their different chemical environments, they may have slightly different chemical shifts, expected to be in the range of δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbons: The two ester carbonyl carbons (C=O) would be the most downfield signals, typically appearing in the δ 165-175 ppm region.

Aromatic and Pyrrole Carbons: The eight carbons of the indole ring would produce signals in the aromatic region (δ 100-140 ppm). The carbons directly attached to the electron-withdrawing ester groups (C-4 and C-5) would be shifted downfield compared to the corresponding carbons in unsubstituted indole.

Methyl Carbons: The two methyl ester carbons (-OCH₃) would appear in the upfield region of the spectrum, typically around δ 50-55 ppm.

Coupling Constants: Spin-spin coupling between adjacent protons (vicinal coupling) would provide valuable structural information. For instance, the coupling constant between H-6 and H-7 (³JH6-H7) would be characteristic of ortho-coupling in a benzene ring (typically 7-9 Hz).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-H8.0 - 9.0 (broad s)-
C-2~7.0 - 7.5 (t)~120 - 130
C-3~6.5 - 7.0 (t)~100 - 110
C-3a-~125 - 135
C-4-~120 - 130
C-5-~120 - 130
C-6~7.5 - 8.0 (d)~115 - 125
C-7~7.0 - 7.5 (d)~110 - 120
C-7a-~135 - 140
C4-COOCH₃-~165 - 175
C5-COOCH₃-~165 - 175
C4-COOCH₃3.8 - 4.0 (s)~50 - 55
C5-COOCH₃3.8 - 4.0 (s)~50 - 55

Note: These are predicted values based on general principles and data for related structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments would be essential for unambiguous assignment of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be observed between H-2 and H-3, and between H-6 and H-7, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C-2, C-3, C-6, C-7, and the methyl groups based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for assigning quaternary carbons (those without attached protons) like C-3a, C-4, C-5, and C-7a. For example, correlations would be expected from the methyl protons to their respective carbonyl carbons and the aromatic carbons at C-4 and C-5. The N-H proton would likely show correlations to C-2, C-3, C-3a, and C-7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, providing information about the molecule's three-dimensional structure. For a planar molecule like this indole derivative, NOESY could show through-space correlations between adjacent protons, such as between the H-3 proton and the methyl protons of the C-4 ester group.

Solid-State NMR Studies

Solid-State NMR (ssNMR) is used to study molecules in the solid phase. As no specific studies on solid-state this compound were found, this section outlines the potential applications. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy (CSA) and dipolar couplings. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are typically employed to obtain high-resolution spectra. For this compound, ssNMR could provide insights into its crystalline packing, polymorphism, and the precise conformation of the ester groups in the solid state.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups.

N-H Stretch: A characteristic stretching vibration for the N-H group of the indole ring would be expected in the range of 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups would be observed just below 3000 cm⁻¹.

C=O Stretch: The most intense band in the spectrum would likely be the carbonyl (C=O) stretching vibration from the two ester groups. This would typically appear as a strong absorption in the region of 1700-1730 cm⁻¹. The conjugation with the aromatic ring could shift this frequency slightly.

C=C Stretches: Aromatic C=C stretching vibrations from the indole ring would be visible in the 1450-1600 cm⁻¹ region.

C-O Stretches: The C-O stretching vibrations of the ester groups would produce strong bands in the 1100-1300 cm⁻¹ region.

Interactive Data Table: Expected FTIR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium
Aromatic C-H3000 - 3100Medium
Aliphatic C-H2850 - 3000Medium
C=O Stretch1700 - 1730Strong
C=C Stretch1450 - 1600Medium
C-O Stretch1100 - 1300Strong

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability.

For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic ring system. The symmetric vibrations of the C=C bonds in the indole nucleus, which are often weak in FTIR, typically give rise to strong signals in the Raman spectrum in the 1400-1650 cm⁻¹ range. The C=O stretching vibration would also be Raman active. As no specific Raman studies for this compound are available, detailed assignments cannot be made. However, the technique would be a valuable tool for studying the skeletal vibrations of the indole core and confirming the presence of the aromatic system.

Mass Spectrometry

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of organic molecules. For this compound, both high-resolution mass spectrometry and fragmentation pattern analysis provide critical data for its unequivocal identification.

High-resolution mass spectrometry provides the exact mass of a molecule with high precision, which in turn allows for the determination of its elemental composition. The molecular formula for this compound is C12H11NO4.

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element present in the molecule.

Table 1: Calculation of Theoretical Exact Mass of this compound

Element Number of Atoms Isotopic Mass (Da) Total Mass (Da)
Carbon (¹²C) 12 12.000000 144.000000
Hydrogen (¹H) 11 1.007825 11.086075
Nitrogen (¹⁴N) 1 14.003074 14.003074
Oxygen (¹⁶O) 4 15.994915 63.979660

| Total Exact Mass | | | 233.068809 |

The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint that is invaluable for structural elucidation. While a specific experimental mass spectrum for this compound is not available, a theoretical fragmentation pattern can be predicted based on the known fragmentation behavior of indole esters.

Upon electron ionization (EI), the molecule would first form a molecular ion (M⁺˙) with an m/z corresponding to its molecular weight (233.22). Key fragmentation pathways would likely involve the ester groups and the indole ring.

Table 2: Predicted Key Fragment Ions for this compound

Fragment Structure m/z Description
[M - OCH₃]⁺ C₁₁H₈NO₃⁺ 202 Loss of a methoxy (B1213986) radical from one of the ester groups.
[M - COOCH₃]⁺ C₁₀H₈NO₂⁺ 174 Loss of a carbomethoxy radical.
[M - 2(OCH₃)]⁺˙ C₁₀H₅NO₂⁺˙ 171 Subsequent loss of the second methoxy radical.

The initial loss of a methoxy radical (·OCH₃) is a common fragmentation pathway for methyl esters, leading to a stable acylium ion. Further fragmentation could involve the loss of the second ester group or cleavage of the indole ring itself, providing further structural confirmation.

X-ray Crystallography

X-ray crystallography is a powerful technique that allows for the determination of the three-dimensional arrangement of atoms within a crystal, providing definitive information about molecular structure, conformation, and intermolecular interactions.

While a specific single-crystal X-ray diffraction study for this compound has not been reported in the reviewed literature, this technique would provide the absolute structure of the molecule. By diffracting X-rays off a single crystal of the compound, a unique diffraction pattern is generated. This pattern can be mathematically analyzed to produce a three-dimensional electron density map of the molecule, from which the positions of all non-hydrogen atoms can be determined with high precision. This would confirm the connectivity of the atoms, including the positions of the dimethyl ester groups on the indole ring at the 4 and 5 positions.

The data from a single-crystal X-ray diffraction experiment would also reveal the preferred conformation of the molecule in the solid state. Of particular interest would be the orientation of the two methoxycarbonyl groups relative to the plane of the indole ring. Steric hindrance between the adjacent ester groups could lead to a twisted conformation where the ester planes are not coplanar with the indole ring.

Furthermore, the crystal packing would be determined by various intermolecular interactions. In the solid state, it is expected that this compound molecules would be linked by a network of weak intermolecular forces.

Table 3: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Description
N-H···O Hydrogen Bonding The indole N-H group can act as a hydrogen bond donor to the carbonyl oxygen of an ester group on an adjacent molecule.
C-H···O Hydrogen Bonding Weaker hydrogen bonds can form between aromatic or methyl C-H groups and carbonyl oxygens.
π-π Stacking The planar aromatic indole rings can stack on top of each other, contributing to crystal stability.

Analysis of crystal structures of similar indole derivatives often reveals the formation of hydrogen-bonded dimers or chains, which are then further assembled into a three-dimensional lattice through π-π stacking and other weaker interactions. The specific arrangement would dictate the macroscopic properties of the crystal, such as its melting point and solubility.

Computational and Theoretical Investigations of Dimethyl 1h Indole 4,5 Dicarboxylate

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry offers profound insights into the intricate pathways of chemical reactions. Through methods like Density Functional Theory (DFT), chemists can model the energetic landscapes of reactions, identifying intermediates and transition states. This allows for a detailed, step-by-step understanding of how reactants transform into products. However, specific computational studies elucidating the reaction mechanisms for the synthesis of dimethyl 1H-indole-4,5-dicarboxylate have not been reported.

Transition State Analysis for Key Synthetic Steps

Transition state analysis is a cornerstone of computational reaction mechanism studies. It involves locating the highest energy point along the reaction coordinate, which represents the energetic barrier that must be overcome for a reaction to proceed. The geometry and energetic properties of the transition state provide crucial information about the feasibility and kinetics of a reaction step. For the synthesis of this compound, such analyses would be invaluable for optimizing reaction conditions and understanding the factors that control the formation of the indole (B1671886) scaffold. At present, there is no specific data from transition state analyses for the key synthetic steps leading to this compound.

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies aim to understand how the chemical structure of a molecule influences its reactivity. Computational approaches can be employed to correlate various structural and electronic properties (such as bond lengths, bond angles, atomic charges, and frontier molecular orbital energies) with the observed reactivity of a series of related compounds. For this compound, such studies could, for example, investigate how the electron-withdrawing nature of the two ester groups at the 4- and 5-positions of the indole ring affects its susceptibility to electrophilic or nucleophilic attack. This information would be highly valuable for predicting the compound's behavior in various chemical transformations and for designing new indole-based functional molecules. However, dedicated computational studies on the structure-reactivity relationships of this compound have not been published.

Applications in Advanced Materials and Catalysis

Polymer Chemistry and Indole-Based Polymer Synthesis

The unique chemical architecture of indole-based monomers, such as dimethyl 1H-indole-4,5-dicarboxylate, offers a promising avenue for the development of novel polymers with enhanced properties. The indole (B1671886) ring provides rigidity and aromaticity, which can contribute to improved thermal stability and mechanical strength of the resulting polymers.

Incorporation into Aromatic Polyesters for Enhanced Properties

Aromatic polyesters are a class of high-performance polymers known for their excellent thermal and mechanical properties. The incorporation of indole units into the polyester backbone can further enhance these characteristics. Research has demonstrated that indole-based dicarboxylate monomers can be successfully polymerized with various diols to produce a new class of aromatic polyesters.

These indole-containing polyesters exhibit several desirable properties. They are typically amorphous and optically transparent, allowing them to be processed into non-brittle thin films. acs.orgrsc.org A key advantage of incorporating the indole moiety is the significant improvement in the thermal stability of the polyesters. acs.org The glass transition temperature (Tg), a critical parameter for determining the service temperature of a polymer, can be tuned by varying the structure of the diol comonomer. For instance, polyesters synthesized from indole-based dicarboxylate monomers and a series of aliphatic diols have shown Tg values as high as 113 °C. acs.org

The thermal and mechanical properties of these indole-based polyesters are summarized in the table below. The data illustrates the influence of the diol structure on the final properties of the polymer.

Diol ComponentGlass Transition Temperature (Tg) (°C)Storage Modulus (E') at 30°C (GPa)
Aliphatic Diol 11132.7
Aliphatic Diol 21002.2
Aliphatic Diol 3711.8
Aliphatic Diol 4651.7

This table presents a summary of typical data for indole-based aromatic polyesters, illustrating the trend of properties with varying diol components as described in the cited research. acs.org

The enhanced thermal stability and tunable glass transition temperatures make these indole-based aromatic polyesters attractive candidates for applications requiring high-temperature resistance and specific mechanical performance.

Development of Conducting Polymers and Microporous Frameworks

The applications of indole derivatives in polymer science extend beyond polyesters. The electron-rich nature of the indole ring makes it a suitable component for the development of conducting polymers. While the direct use of this compound in conducting polymers is an area of ongoing research, studies on related indole-containing copolymers have shown promising results. For example, copolymers of indole and carbazole have been synthesized and their electrochemical properties investigated, demonstrating the potential of indole units in electroactive materials. nih.gov

Furthermore, the rigid and functionalized structure of this compound makes it an ideal candidate as a building block for the construction of microporous organic frameworks, including metal-organic frameworks (MOFs). MOFs are a class of crystalline materials with high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis. The dicarboxylate groups can coordinate with metal ions to form robust and porous three-dimensional networks. While the use of imidazole-4,5-dicarboxylate in the synthesis of MOFs has been reported, the analogous indole-based frameworks are an emerging area of research with significant potential. researchgate.netnih.gov

Role as Chemical Building Blocks for Functional Molecules

This compound serves as a valuable intermediate in the synthesis of more complex and functional organic molecules. The indole nucleus is a common scaffold in a wide range of biologically active compounds and natural products.

Precursors for Complex Organic Synthesis

The indole ring system is a key structural motif in numerous alkaloids and pharmaceuticals. encyclopedia.pub Indole-carboxylates, such as this compound, can be utilized as starting materials for the synthesis of these complex target molecules. The carboxylate groups can be chemically modified or removed to introduce other functionalities, while the indole core provides the essential heterocyclic framework. For instance, ethyl 1H-indole-2-carboxylates have been used as precursors for the synthesis of fused heterocyclic systems with potential biological activity. nih.gov

Synthons for Annulation Reactions to Create Novel Heterocycles

Annulation reactions are powerful synthetic tools for the construction of cyclic and polycyclic molecules. This compound, with its reactive indole core, can participate in various annulation strategies to generate novel heterocyclic structures. These reactions often involve the formation of new rings fused to the indole system.

Examples of such transformations include [4+1] and [5+2] annulation reactions. In a [4+1] annulation, the indole ring can react with a two-carbon unit to form a five-membered ring. mdpi.com Similarly, in a [5+2] annulation, the indole can react with a five-atom component to construct a seven-membered ring fused to the indole core. researchgate.net These annulation strategies provide access to a diverse range of polyheterocyclic compounds that may exhibit interesting chemical and biological properties. The reaction of tetrahydro-β-carboline derived enaminones with reagents like oxalyl chloride leads to the formation of complex indolizino[8,7-b]indole derivatives. nih.gov

Applications in Catalysis

The field of catalysis has also benefited from the unique properties of indole-based compounds. This compound can be employed in the design of novel catalysts, either as a ligand for metal complexes or as a precursor for the synthesis of catalytic materials.

Transition metal complexes are widely used as catalysts in a variety of organic transformations. nih.gov The nitrogen and oxygen atoms of this compound can act as coordination sites for metal ions, leading to the formation of stable metal complexes with potential catalytic activity. For example, Molybdenum(VI) dioxido complexes with related ligands have been shown to catalyze oxidation reactions. nih.gov

Furthermore, as mentioned earlier, this compound is a potential building block for metal-organic frameworks (MOFs). The porous nature and the presence of accessible metal sites within MOFs make them excellent candidates for heterogeneous catalysis. An indole-containing MOF could provide a confined environment for catalytic reactions, potentially leading to enhanced selectivity and activity. rsc.org The development of such indole-based catalytic systems is an active area of research with the potential to provide new and efficient catalysts for a range of chemical transformations.

Ligands in Metal-Catalyzed Reactions

The molecular architecture of this compound, featuring a nitrogen-containing heterocyclic ring system and two ester functionalities, makes it a promising candidate as a ligand in metal-catalyzed reactions. Indole derivatives are known to possess exceptional coordination capacity and selectivity with a variety of metal ions. mdpi.com The nitrogen atom of the indole ring possesses a lone pair of electrons, and the carbonyl oxygen atoms of the dicarboxylate groups can also act as donor sites, allowing the molecule to bind to a metal center in potentially multiple coordination modes (e.g., monodentate, bidentate). This coordination can modulate the electronic properties and steric environment of the metal catalyst, thereby influencing the activity, selectivity, and efficiency of catalytic transformations.

While specific catalytic applications of this compound as a ligand are not extensively documented in dedicated studies, the synthesis of related indole dicarboxylates has been achieved through palladium-catalyzed processes. researchgate.net Such syntheses inherently involve the interaction of the indole nucleus with the palladium center, underscoring the compatibility of this class of compounds with transition metal catalysts. The presence of the ester groups can further influence solubility and stability of the resulting metal complexes, which are crucial parameters in designing effective catalytic systems.

Components in Organocatalytic Systems

In the realm of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, indole derivatives play significant roles. While this compound itself is not a primary catalyst, its structural motifs are relevant to the design of more complex organocatalytic systems. For instance, dicarboxylates have been investigated as phase-transfer catalysts in asymmetric dearomatizing fluorocyclization reactions of indole derivatives. acs.org

Furthermore, the indole scaffold is central to a variety of chiral amines, ammonium salts, and aminoureas that have been synthesized and applied in organocatalysis. mdpi.com These catalysts often rely on the indole ring to provide a rigid backbone and specific steric environment to control the stereochemical outcome of reactions. The functional groups on this compound could be chemically modified to generate novel organocatalysts, where the dicarboxylate moiety might influence catalyst solubility, stability, or secondary interactions with substrates.

Heterogeneous Catalysis Involving Indole Dicarboxylate Derivatives

Heterogeneous catalysts are crucial for sustainable and green chemical processes due to their ease of separation and recyclability. mdpi.com In the context of indole chemistry, heterogeneous catalysts are more commonly employed in the synthesis of the indole ring itself rather than using indole derivatives as the catalytic species. nih.govmdpi.com For example, gold nanoparticles supported on titanium dioxide have been used for the intramolecular hydroamination of alkynes to produce indoles, and this catalytic system can be recycled multiple times without losing efficiency. mdpi.com Similarly, a polyindole-TiO2 nanocatalyst has been developed for the green, one-pot synthesis of 1,4-dicarboxylate derivatives. scirp.org

Evaluation as Corrosion Inhibitors for Metallic Surfaces

Indole and its derivatives have been extensively studied as effective corrosion inhibitors for various metals, particularly for steel in acidic environments. hw.ac.ukresearch-nexus.net The efficacy of these compounds stems from their molecular structure, which includes an aromatic ring system and a nitrogen heteroatom with lone-pair electrons. research-nexus.net The presence of carboxylate groups, as in this compound, is expected to enhance this protective action.

Studies on related compounds, such as indole-5-carboxylic acid, have demonstrated excellent corrosion inhibition, reaching efficiencies as high as 95% for copper in sulfuric acid. researchgate.net The inhibition efficiency of indole derivatives is highly dependent on their concentration and the surrounding temperature. Generally, efficiency increases with higher inhibitor concentration but decreases at elevated temperatures. hw.ac.ukhw.ac.uk For example, one study on indole as an inhibitor for carbon steel in sulfuric acid found that the optimal efficiency of 81% was achieved at the highest concentration (7.6 x 10⁻³ M) and the lowest temperature (298 K). hw.ac.ukhw.ac.uk

The table below, based on representative data for indole derivatives, illustrates the typical relationship between concentration, temperature, and inhibition efficiency.

InhibitorConcentration (M)Temperature (K)Inhibition Efficiency (%)
Indole1.2 x 10⁻³298~40%
Indole7.6 x 10⁻³29881%
Indole7.6 x 10⁻³328~60%
Indole-5-carboxylic acid4.0 x 10⁻³-up to 95%
3-acetyl indole-30-70°CHigh

This table is illustrative and compiled from data on various indole derivatives. hw.ac.ukresearch-nexus.netresearchgate.nethw.ac.uk

Mechanistic Insights into Corrosion Inhibition

The primary mechanism of corrosion inhibition by indole derivatives is the adsorption of the organic molecules onto the metal surface, which creates a protective barrier against the corrosive environment. hw.ac.ukhw.ac.uk This process involves several key molecular features:

π-Electron System: The aromatic indole ring is rich in π-electrons, which can interact with the vacant d-orbitals of metal atoms like iron.

Heteroatom Lone Pairs: The lone pair of electrons on the nitrogen atom in the indole ring can be donated to the metal's empty d-orbitals, forming a coordinate-type bond. mdpi.com

Carboxylate Groups: The oxygen atoms within the dimethyl dicarboxylate groups of the target molecule also possess lone-pair electrons, providing additional sites for adsorption onto the metallic surface.

This adsorption blocks the active sites on the metal where corrosion (both anodic metal dissolution and cathodic hydrogen evolution) would typically occur. researchgate.net Most indole-containing compounds function as mixed-type inhibitors, meaning they regulate both the anodic and cathodic corrosion reactions. mdpi.com The mechanism can be a combination of physical adsorption (physisorption), which involves weaker electrostatic forces, and chemical adsorption (chemisorption), which involves charge sharing or transfer to form a stronger, more covalent-like bond. mdpi.com The diminished inhibition efficiency often observed at higher temperatures suggests that physisorption plays a significant role. hw.ac.uk

Surface Adsorption Studies and Protective Film Formation

The effectiveness of an inhibitor is directly related to its ability to adsorb onto the metal and form a stable, protective film. ohio.edu The adsorption behavior of indole derivatives on metal surfaces is often analyzed using adsorption isotherms, such as the Langmuir, Temkin, or Frumkin models. mdpi.comtandfonline.comimist.ma Many studies have found that the adsorption of indole inhibitors aligns well with the Langmuir adsorption isotherm. mdpi.comhw.ac.ukhw.ac.ukresearchgate.net This model assumes that the inhibitor molecules form a monolayer on the metal surface and that there are no interactions between the adsorbed molecules. researchgate.net

The formation of this adsorbed monolayer acts as a physical barrier, isolating the metal from the aggressive acidic solution. hw.ac.uk The strength and stability of this film dictate the inhibitor's performance. The standard free energy of adsorption (ΔG°ads) can be calculated from isotherm data, and its value provides insight into the nature of the adsorption. Generally, values around -20 kJ/mol or less positive are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption, which involves stronger bonding and typically provides more robust protection. researchgate.net Molecular simulations and surface analysis techniques like Scanning Electron Microscopy (SEM) confirm that in the presence of indole inhibitors, the metal surface is significantly less damaged due to the formation of this protective film. hw.ac.uk

Future Research Directions and Outlook for Dimethyl 1h Indole 4,5 Dicarboxylate

Exploration of Novel Synthetic Routes with Improved Efficiency and Sustainability

Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of dimethyl 1H-indole-4,5-dicarboxylate and its derivatives. While classical methods like the Fischer indole (B1671886) synthesis are established, they often involve harsh conditions and generate significant waste. rsc.orgresearchgate.net Modern synthetic strategies are expected to align with the principles of green chemistry.

Key areas for exploration include:

Multicomponent Reactions: Designing one-pot, multicomponent reactions could streamline the synthesis process, reducing the number of steps, solvent usage, and purification requirements. rsc.orgresearchgate.net This approach offers a pathway to rapidly generate a library of substituted indole-4,5-dicarboxylates.

Catalyst-Free and Metal-Free Syntheses: Investigating catalyst-free reactions, potentially in aqueous media or under microwave irradiation, would significantly enhance the sustainability of the synthesis. researchgate.netresearchgate.net

Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, improve yields, and allow for safer and more scalable production.

Synthetic ApproachPotential AdvantagesKey Research Focus
Multicomponent ReactionsHigh atom economy, reduced waste, rapid access to derivativesDesign of novel reaction cascades
Green CatalysisUse of reusable and non-toxic catalysts, milder reaction conditionsDevelopment of nanocatalysts or biocatalysts
Flow ChemistryEnhanced safety, scalability, and process controlOptimization of reactor design and reaction conditions

Development of Advanced Functional Materials Utilizing the Indole-4,5-Dicarboxylate Scaffold

The indole-4,5-dicarboxylate unit is a promising building block for the creation of advanced functional materials due to its rigid, aromatic structure and the presence of coordinating carboxylate groups.

Future research is anticipated in the following areas:

Polymers and Biopolyesters: The dicarboxylate functionality allows for its use as a monomer in polycondensation reactions to produce novel polyesters. researchgate.netrsc.org Research will likely focus on creating high-performance biopolyesters with superior thermal and mechanical properties for applications in packaging and specialty plastics. researchgate.netrsc.org

Metal-Organic Frameworks (MOFs): The carboxylate groups can coordinate with metal ions to form porous MOFs. frontiersin.orgrsc.orgnih.gov Future work could explore the synthesis of MOFs with tailored pore sizes and chemical environments for applications in gas storage, separation, and catalysis. rsc.org The indole nitrogen atom can also act as a coordination site, adding to the structural diversity of the resulting frameworks. rsc.org

Conducting Polymers: The π-conjugated indole system suggests its potential for use in developing organic conducting polymers. rsc.org Research could focus on the electrochemical polymerization of this compound or its derivatives to create materials for electronic applications.

Application in Supramolecular Chemistry and Self-Assembly

The planar structure of the indole ring and the hydrogen bonding capabilities of the N-H group and carbonyl oxygens make this compound an excellent candidate for applications in supramolecular chemistry.

Future research directions include:

Organogels: By attaching long alkyl chains to the indole nitrogen, it may be possible to create low molecular weight organogelators. rsc.org The self-assembly process would be driven by a balance of π-π stacking interactions between the indole cores and van der Waals interactions between the alkyl chains. rsc.org

Self-Assembled Nanostructures: The π-conjugated nature of the indole scaffold can be exploited to create self-assembling systems, such as micelles and other nanostructures, through π-π stacking interactions. nih.goviit.edu These could have applications in drug delivery and nanotechnology. nih.gov

Molecular Recognition: The indole N-H group can act as a hydrogen bond donor, enabling the molecule to participate in molecular recognition events with anions or other hydrogen bond acceptors.

Supramolecular StructureDriving Forces for AssemblyPotential Applications
Organogelsπ-π stacking, van der Waals forcesFluorescent sensors, smart materials
Micelles/Nanoparticlesπ-π stacking, solvophobic effectsDrug delivery, nanoreactors
Host-Guest ComplexesHydrogen bonding, electrostatic interactionsAnion sensing, molecular recognition

Integration into Sensor Technologies and Optoelectronic Devices

Indole derivatives are known for their interesting photophysical properties, and the this compound scaffold is a promising platform for the development of new sensors and optoelectronic materials. mdpi.comresearchgate.net

Future research is expected to focus on:

Fluorescent Sensors: Modification of the indole core with various functional groups could lead to the development of fluorescent chemosensors for the detection of specific ions or molecules. mdpi.commdpi.com The indole ring can act as a fluorophore, and its emission properties can be modulated by guest binding. mdpi.commdpi.com

pH Sensors: The nitrogen atom in the indole ring can be protonated, leading to changes in the electronic and photophysical properties of the molecule. This suggests the potential for developing fluorescent pH sensors. mdpi.com

Organic Light-Emitting Diodes (OLEDs): The π-conjugated system of the indole ring makes it a candidate for use as an emitter or host material in OLEDs. Research could involve the synthesis of derivatives with tuned emission wavelengths and improved charge transport properties.

Advanced Mechanistic Studies of Chemical Transformations

A deeper understanding of the reactivity and reaction mechanisms of this compound will be crucial for its successful application in various fields.

Future research should include:

Cyclization Reactions: Detailed mechanistic studies of cyclization reactions involving the indole-4,5-dicarboxylate scaffold will be important for the synthesis of more complex heterocyclic systems. nih.gov

Polymerization Mechanisms: Elucidating the mechanism of polymerization, whether through chemical or electrochemical methods, will be key to controlling the properties of the resulting polymers. researchgate.net

Computational and Experimental Approaches: A combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational methods (e.g., Density Functional Theory) will provide a comprehensive understanding of the reaction pathways. nih.gov

Computational Design and Prediction of New Indole Dicarboxylate Derivatives with Desired Properties

Computational chemistry and in silico design will play a pivotal role in accelerating the discovery and development of new indole-4,5-dicarboxylate derivatives with specific functionalities.

Key areas for future computational research include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to predict the electronic structure, photophysical properties, and reactivity of new derivatives. researchgate.netresearchgate.netniscpr.res.inmdpi.com This will allow for the rational design of molecules with desired absorption and emission wavelengths for sensor and optoelectronic applications. researchgate.net

Molecular Docking and Dynamics: For potential biological applications, molecular docking and dynamics simulations can be used to predict the binding of indole-4,5-dicarboxylate derivatives to specific protein targets. nih.gov

Structure-Property Relationships: Computational studies can help to establish clear structure-property relationships, guiding the synthetic efforts towards molecules with optimized performance for specific applications. nih.gov

Computational MethodPredicted PropertiesApplication Area
Density Functional Theory (DFT)Electronic structure, UV-Vis and fluorescence spectra, reactivityMaterials science, sensor design
Molecular DockingBinding affinity and mode to biological targetsDrug discovery
Molecular Dynamics (MD)Conformational changes, stability of complexesSupramolecular chemistry, materials science

Conclusion

Summary of Key Research Findings and Methodological Advancements

Research surrounding indole (B1671886) dicarboxylates and related functionalized indoles has led to significant methodological advancements, primarily centered on the synthesis of complex molecular architectures. The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, prompting extensive research into efficient synthetic routes for its derivatives. nih.govnih.gov Methodologies such as the Leimgruber-Batcho indole synthesis have been refined for the preparation of specific isomers like methyl indole-4-carboxylate. clockss.org This particular synthesis involves the reduction of an intermediate enamine, showcasing a reliable pathway to functionalized indole precursors. clockss.org

A key area of advancement lies in the utilization of indole derivatives in cycloaddition reactions to construct fused heterocyclic systems. For instance, indolyl-substituted 1,2-diazines have been employed in intramolecular inverse-electron-demand Diels-Alder reactions to create novel pentacyclic analogs of antitumor alkaloids like ellipticine. researchgate.net Similarly, the [4+2] cycloaddition of indoles with 1,2,4,5-tetrazines has been used to synthesize 5H-pyridazino[4,5-b]indoles, which have shown potential as antihypertensive agents. researchgate.net These reactions demonstrate the utility of the indole core as a versatile building block for accessing complex, biologically relevant scaffolds. Furthermore, dearomative (4 + 3) cycloaddition reactions of 3-alkenylindoles have been developed to furnish cyclohepta[b]indoles, frameworks present in many bioactive natural products. semanticscholar.org

The functional groups on the indole ring, such as carboxylate esters, serve as crucial handles for further molecular elaboration. The strategic placement of these groups is vital for developing compounds with specific therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. rsc.orgopenmedicinalchemistryjournal.com The synthesis of diverse indole-based compounds is a dynamic field, with continuous efforts to create novel derivatives for applications in medicinal chemistry and materials science. mdpi.com

Significance of Dimethyl 1H-Indole-4,5-Dicarboxylate in Broader Chemical Contexts

While specific research on this compound is not extensively documented in dedicated studies, its significance can be inferred from the broader context of indole chemistry and the versatile nature of its functional groups. The indole ring system is a cornerstone in the development of pharmaceuticals and biologically active compounds. nih.govnih.govrsc.org The presence of two dimethyl ester groups on the benzene (B151609) portion of the indole scaffold, as in this compound, offers multiple points for chemical modification.

This di-functionalized indole serves as a valuable and versatile building block for the synthesis of more complex molecules. mdpi.com The ester groups can be hydrolyzed to carboxylic acids, converted to amides, or reduced to alcohols, providing access to a wide array of derivatives. This versatility is crucial in medicinal chemistry, where subtle structural modifications can significantly impact a molecule's biological activity and pharmacokinetic properties. For example, such a scaffold could be a precursor for synthesizing rigid, polycyclic aromatic compounds or for creating ligands for metal complexes.

The strategic positioning of the two carboxylate groups at the 4- and 5-positions could influence the electronic properties of the indole ring and provide specific steric orientations for interaction with biological targets. This makes this compound a potentially important intermediate for creating novel therapeutic agents, from anticancer drugs to treatments for neurodegenerative diseases. nih.govopenmedicinalchemistryjournal.com Its structure is well-suited for constructing complex alkaloids and other natural product analogs, contributing to the ongoing efforts in drug discovery and development. rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.